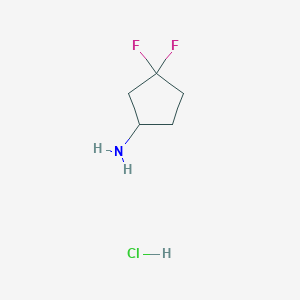

3,3-Difluorocyclopentanamine hydrochloride

Description

The exact mass of the compound 3,3-Difluorocyclopentanamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,3-Difluorocyclopentanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Difluorocyclopentanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3-difluorocyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N.ClH/c6-5(7)2-1-4(8)3-5;/h4H,1-3,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUHMNFTPGBLCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939398-48-8 | |

| Record name | 3,3-difluorocyclopentan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3-Difluorocyclopentanamine Hydrochloride

CAS Number: 939398-48-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,3-Difluorocyclopentanamine hydrochloride, a key building block in modern medicinal chemistry. This document outlines its chemical and physical properties, detailed synthesis protocols, and its application in the development of therapeutic agents.

Chemical and Physical Properties

3,3-Difluorocyclopentanamine hydrochloride is a colorless crystalline solid that is stable at room temperature.[1] It is soluble in water.[1] Due to its role as a reactive intermediate, it should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.[1] It should be stored in a dry, cool, and sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C.[1]

| Property | Value | Source |

| CAS Number | 939398-48-8 | N/A |

| Molecular Formula | C₅H₁₀ClF₂N | [1] |

| Molecular Weight | 157.59 g/mol | [1] |

| Appearance | Colorless crystalline solid | [1] |

| Melting Point | ~130-134 °C | N/A |

| Solubility | Soluble in water | [1] |

| Storage Conditions | Store under inert gas (nitrogen or Argon) at 2-8°C | [1] |

Synthesis Protocols

There are two primary methods for the synthesis of 3,3-Difluorocyclopentanamine hydrochloride reported in the literature.

Reductive Amination of 3,3-Difluorocyclopentanone

This common method involves a two-step process starting from 3,3-difluorocyclopentanone.

Experimental Protocol:

-

Amine Formation: 3,3-difluorocyclopentanone is reacted with ammonia in ethanol to generate 3,3-difluorocyclopentylamine.[1]

-

Salt Formation: The resulting 3,3-difluorocyclopentylamine is dissolved in dilute hydrochloric acid.[1]

-

Crystallization and Isolation: The solution is then subjected to crystallization and drying to yield 3,3-Difluorocyclopentanamine hydrochloride.[1]

Caption: Reductive Amination Synthesis Workflow.

Deprotection of tert-butyl (3,3-difluorocyclopentyl)carbamate

This method utilizes a protected amine precursor which is then deprotected to yield the desired hydrochloride salt.

Experimental Protocol:

-

Reaction Setup: A mixture of tert-butyl (3,3-difluorocyclopentyl)carbamate (1 equivalent) in a solution of hydrochloric acid in ethyl acetate (2.00 equivalents) is prepared.[2]

-

Reaction: The mixture is stirred at room temperature for 1 hour, during which a solid precipitates.[2]

-

Isolation: The mixture is filtered, and the filter cake is dried under vacuum to afford 3,3-Difluorocyclopentanamine hydrochloride as a white solid with a reported yield of 73%.[2]

Caption: Deprotection Synthesis Workflow.

Applications in Drug Development

3,3-Difluorocyclopentanamine hydrochloride serves as a crucial intermediate in the synthesis of complex, biologically active molecules for pharmaceutical research.[1] Its incorporation can influence the physicochemical properties of the final compound, such as bioavailability and metabolic stability. It has been notably used in the development of inhibitors for SARS-CoV-2 and degraders of the IKAROS Family Zinc Finger (IKZF) proteins.

Synthesis of a SARS-CoV-2 Inhibitor Intermediate

Experimental Protocol:

-

Reaction Setup: A mixture of 3,3-difluorocyclopentanamine hydrochloride (1 g, 6.35 mmol, 1 equivalent) and triethylamine (TEA) (1.28 g, 12.69 mmol, 1.77 mL, 2 equivalents) in ethyl formate (2.35 g, 31.73 mmol, 2.55 mL, 5 equivalents) is prepared.[3]

-

Reaction: The mixture is stirred at 80°C for 16 hours.[3]

-

Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) using an eluent of ethyl acetate:ethanol (3:1), showing the consumption of the starting material (Rf=0.3) and the appearance of a new spot (Rf=0.7).[3]

Caption: SARS-CoV-2 Inhibitor Intermediate Synthesis.

Synthesis of an IKAROS Family Zinc Finger Degrader Intermediate

Experimental Protocol:

-

Reaction Setup: To a mixture of a precursor molecule (I-42, 75 mg, 0.18 mmol), (1R)-3,3-difluorocyclopentanamine hydrochloride (55 mg, 0.35 mmol), and potassium acetate (35 mg, 0.35 mmol), is added 1,2-dichloroethane (DCE, 2 mL) followed by acetic acid (AcOH, 40 µL, 0.7 mmol).[4]

-

Sonication and Stirring: The mixture is sonicated to dissolve the solids and then stirred at room temperature for 10 minutes.[4]

-

Reduction: Sodium triacetoxyborohydride (75 mg, 0.35 mmol) is added, and the reaction is stirred overnight.[4]

-

Workup: The reaction is quenched with saturated aqueous sodium bicarbonate and extracted with dichloromethane.[4]

Caption: IKAROS Degrader Intermediate Synthesis.

Signaling Pathways

As a chemical intermediate and building block, 3,3-Difluorocyclopentanamine hydrochloride does not possess inherent biological activity in terms of directly modulating specific signaling pathways. Its significance lies in its incorporation into larger, pharmacologically active molecules. The final drug products synthesized using this intermediate are designed to interact with specific biological targets and modulate their associated signaling pathways. For instance, the IKAROS Family Zinc Finger degraders it is used to create are involved in the ubiquitin-proteasome pathway, leading to the degradation of target proteins implicated in cancer.[4] Similarly, the SARS-CoV-2 inhibitors target viral proteins essential for replication. The specific signaling pathway effects are therefore a function of the final drug molecule, not this intermediate.

References

- 1. chembk.com [chembk.com]

- 2. AU2015328414B2 - Substituted aminopurine compounds, compositions thereof, and methods of treatment therewith - Google Patents [patents.google.com]

- 3. WO2021219089A1 - Sars-cov-2 inhibitors having covalent modifications for treating coronavirus infections - Google Patents [patents.google.com]

- 4. WO2023178181A1 - Ikaros zinc finger family degraders and uses thereof - Google Patents [patents.google.com]

In-Depth Technical Guide to the Physicochemical Properties of 3,3-Difluorocyclopentanamine HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3,3-Difluorocyclopentanamine Hydrochloride. The strategic introduction of geminal fluorine atoms onto the cyclopentyl ring significantly influences the compound's steric and electronic properties, making it a valuable building block in medicinal chemistry, particularly for the development of therapeutics targeting the central nervous system. This document outlines its key chemical attributes, provides detailed experimental protocols for their determination, and includes a workflow for its synthesis and purification.

Core Physicochemical Properties

The introduction of fluorine can alter a molecule's pKa, lipophilicity, and metabolic stability, which are critical parameters in drug design and development.[1] While specific experimental data for 3,3-Difluorocyclopentanamine HCl is not extensively published, the following tables summarize available and computed data for this compound and its related structures.

Table 1: General and Computed Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₅H₁₀ClF₂N | BOC Sciences[2] |

| Molecular Weight | 157.59 g/mol | BOC Sciences[2] |

| Appearance | White to off-white solid | ChemicalBook[3] |

| Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8°C | ChemicalBook[3] |

| InChIKey | IIUHMNFTPGBLCX-UHFFFAOYSA-N | ChemicalBook[3] |

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of amine hydrochlorides like 3,3-Difluorocyclopentanamine HCl.

Melting Point Determination

The melting point is a crucial indicator of purity. For crystalline solids, a sharp melting range is indicative of high purity, whereas a broad melting range often suggests the presence of impurities.

Methodology: Capillary Melting Point Determination [4][5][6][7][8]

-

Sample Preparation: A small amount of the dry 3,3-Difluorocyclopentanamine HCl powder is packed into a thin-walled capillary tube, sealed at one end, to a height of 2.5-3.5 mm.[6] The packing is done by tapping the tube to ensure a compact column.[8]

-

Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or a digital temperature sensor is used.

-

Measurement: The capillary tube is placed in the heating block. The temperature is raised at a rapid rate initially to approach the approximate melting point. Then, the heating rate is reduced to approximately 1°C per minute.[6]

-

Data Recording: The temperature at which the substance first begins to collapse or melt (onset point) and the temperature at which the substance is completely molten (clear point) are recorded as the melting range.[6] For a pure substance, this range is typically narrow.

Aqueous Solubility

Solubility is a critical factor influencing a drug candidate's absorption and bioavailability. The hydrochloride salt form of an amine is generally expected to have higher aqueous solubility compared to the free base.

Methodology: Shake-Flask Method [9][10][11][12]

-

Equilibrium Saturation: An excess amount of 3,3-Difluorocyclopentanamine HCl is added to a known volume of purified water or a relevant buffer solution in a sealed flask.

-

Incubation: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Replicates: The experiment should be performed in triplicate to ensure the reliability of the results.

Acid Dissociation Constant (pKa)

The pKa value is fundamental to understanding the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. For an amine hydrochloride, the pKa refers to the equilibrium between the protonated (conjugate acid) and the neutral (free base) forms.

Methodology: Potentiometric Titration [2][13][14][15][16]

-

Sample Preparation: A precise amount of 3,3-Difluorocyclopentanamine HCl is dissolved in a known volume of purified water to create a solution of known concentration (e.g., 1 mM).[2]

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. The system is purged with nitrogen to remove dissolved carbon dioxide.[2]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[2]

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate at each step.[2]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the amine has been neutralized.

Synthesis and Analysis Workflow

As a key intermediate in pharmaceutical synthesis, the production of high-purity 3,3-Difluorocyclopentanamine HCl is crucial. The following diagram illustrates a logical workflow for its synthesis, purification, and analysis.

Caption: Synthesis and Quality Control Workflow.

This guide serves as a foundational resource for researchers working with 3,3-Difluorocyclopentanamine HCl. The provided methodologies can be adapted to specific laboratory settings and equipment to ensure accurate and reproducible characterization of this and similar fluorinated amine hydrochlorides.

References

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. 3,3-Difluorocyclopentanamine hydrochloride CAS#: 939398-48-8 [amp.chemicalbook.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. davjalandhar.com [davjalandhar.com]

- 6. thinksrs.com [thinksrs.com]

- 7. thinksrs.com [thinksrs.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. enamine.net [enamine.net]

- 11. Aqueous Solubility Assay - Enamine [enamine.net]

- 12. orbit.dtu.dk [orbit.dtu.dk]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. uregina.scholaris.ca [uregina.scholaris.ca]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

3,3-Difluorocyclopentanamine hydrochloride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Core Compound Data

3,3-Difluorocyclopentanamine hydrochloride is a fluorinated cyclic amine that has garnered interest in medicinal chemistry as a valuable building block for the synthesis of novel therapeutic agents. The introduction of fluorine atoms can significantly modulate the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is particularly noted for its application in the development of drugs targeting the central nervous system (CNS).[1][2]

A comprehensive summary of the key quantitative data for 3,3-Difluorocyclopentanamine hydrochloride is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀ClF₂N | [] |

| Molecular Weight | 157.59 g/mol | |

| CAS Number | 939398-48-8 | [4] |

| Appearance | White to off-white or yellow solid | |

| Purity | Typically ≥98% | |

| Solubility | Soluble in DMSO and ethanol | [5] |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of 3,3-Difluorocyclopentanamine hydrochloride are not extensively documented in publicly available literature, often being proprietary information within pharmaceutical companies. However, a general synthetic approach can be inferred from standard organic chemistry principles and analogous reactions. A plausible synthetic workflow is outlined below.

General Synthetic Workflow

The synthesis of 3,3-difluorocyclopentanamine hydrochloride would likely begin with a commercially available cyclopentanone derivative. The key steps would involve the introduction of the difluoro moiety at the 3-position, followed by the formation of the amine group, and finally, conversion to the hydrochloride salt.

Caption: A plausible synthetic pathway for 3,3-Difluorocyclopentanamine hydrochloride.

Analytical Characterization

The structural confirmation and purity assessment of 3,3-Difluorocyclopentanamine hydrochloride are typically performed using a combination of spectroscopic and chromatographic techniques. While specific experimental parameters from peer-reviewed literature are scarce, standard methodologies would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the compound.

-

¹H NMR: Would be used to identify the number and connectivity of the hydrogen atoms in the cyclopentyl ring.

-

¹³C NMR: Would confirm the presence of the five carbon atoms and show the characteristic shift of the carbon bearing the two fluorine atoms.

-

¹⁹F NMR: Is a crucial technique for fluorinated compounds, providing information on the chemical environment of the fluorine atoms.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the compound. A reverse-phase HPLC method would likely be used.

A General HPLC Method:

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or mass spectrometry (LC-MS).

Role in Drug Discovery and Development

The incorporation of the 3,3-difluorocyclopentyl motif into drug candidates is a strategic approach to enhance their pharmacological properties. The fluorine atoms can improve metabolic stability by blocking sites of oxidation and can also influence the pKa of the amine group, affecting its binding to target proteins.

Logical Relationship in CNS Drug Design

The use of 3,3-Difluorocyclopentanamine hydrochloride as a building block in CNS drug discovery is based on the principle of modifying a lead compound to improve its drug-like properties.

Caption: Improving drug candidates with 3,3-difluorocyclopentyl moiety.

While no specific signaling pathways involving 3,3-Difluorocyclopentanamine hydrochloride itself have been detailed in the literature, its derivatives are being investigated for their potential to modulate various CNS targets. The unique structural and electronic properties conferred by the difluoro substitution make it a valuable tool for medicinal chemists aiming to develop the next generation of neurological drugs.

References

- 1. 3,3-Difluorocyclopentanamine hydrochloride [myskinrecipes.com]

- 2. 3,3-Difluorocyclopentanamine hydrochloride [myskinrecipes.com]

- 4. 3,3-Difluorocyclopentanamine hydrochloride | 939398-48-8 [amp.chemicalbook.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3,3-Difluorocyclopentanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluorocyclopentanamine hydrochloride is a fluorinated cyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, including the gem-difluoro group on the cyclopentyl ring, can impart desirable pharmacokinetic and pharmacodynamic properties to parent molecules. This technical guide provides an in-depth overview of the spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for 3,3-difluorocyclopentanamine hydrochloride. The information presented herein is intended to aid in the characterization and quality control of this compound in a research and development setting.

Chemical Structure and Properties

-

IUPAC Name: 3,3-difluorocyclopentan-1-amine hydrochloride

-

CAS Number: 939398-48-8

-

Molecular Formula: C₅H₁₀ClF₂N[]

-

Molecular Weight: 157.59 g/mol []

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for 3,3-Difluorocyclopentanamine hydrochloride.

Table 1: Hypothetical ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.6 | Multiplet | 1H | H-1 (CH-NH₃⁺) |

| ~2.4 - 2.6 | Multiplet | 2H | H-2 (CH₂) |

| ~2.2 - 2.4 | Multiplet | 2H | H-5 (CH₂) |

| ~2.0 - 2.2 | Multiplet | 2H | H-4 (CH₂) |

| ~8.5 | Broad Singlet | 3H | -NH₃⁺ |

Table 2: Hypothetical ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~125 (t, J ≈ 245 Hz) | C-3 (CF₂) |

| ~55 | C-1 (CH-NH₃⁺) |

| ~40 (t, J ≈ 25 Hz) | C-2 / C-5 |

| ~30 | C-4 |

Note: 't' denotes a triplet due to coupling with fluorine.

Table 3: Hypothetical IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2800 - 3100 | Strong, Broad | N-H stretch (amine salt) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1600 | Medium | N-H bend (asymmetric) |

| ~1500 | Medium | N-H bend (symmetric) |

| ~1100 - 1200 | Strong | C-F stretch |

Table 4: Hypothetical Mass Spectrometry Data (ESI+)

| m/z | Assignment |

| 122.08 | [M+H]⁺ (free amine) |

| 102.07 | [M+H - HF]⁺ |

| 82.06 | [M+H - 2HF]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of 3,3-Difluorocyclopentanamine hydrochloride.

-

Dissolve the sample in 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: Standard single-pulse experiment.

-

Solvent: D₂O

-

Temperature: 298 K

-

Spectral Width: -2 to 12 ppm

-

Number of Scans: 16

-

Relaxation Delay: 2 seconds

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Solvent: D₂O

-

Temperature: 298 K

-

Spectral Width: -10 to 160 ppm

-

Number of Scans: 1024

-

Relaxation Delay: 5 seconds

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 3,3-Difluorocyclopentanamine hydrochloride powder directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

IR Acquisition Parameters (Typical):

-

Mode: Attenuated Total Reflectance (ATR).

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments to confirm the molecular weight.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.

Sample Preparation:

-

Prepare a dilute solution of 3,3-Difluorocyclopentanamine hydrochloride (approximately 0.1 mg/mL) in a suitable solvent mixture (e.g., 50:50 water:acetonitrile with 0.1% formic acid). The formic acid helps in the protonation of the amine.

-

The solution is then directly infused into the mass spectrometer or injected via a liquid chromatography system.

MS Acquisition Parameters (Typical for ESI+):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Mass Range: m/z 50 - 500.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr.

Mandatory Visualizations

Diagram 1: Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of 3,3-Difluorocyclopentanamine Hydrochloride.

Diagram 2: Logical Relationship of Spectroscopic Data to Molecular Structure

Caption: Relationship between spectroscopic data and the molecular structure.

References

An In-depth Technical Guide to the Solubility of 3,3-Difluorocyclopentanamine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluorocyclopentanamine hydrochloride is a fluorinated cyclic amine that has garnered significant interest as a building block in medicinal chemistry. Its application is particularly notable in the development of novel therapeutics targeting the central nervous system (CNS).[1][2] The incorporation of fluorine atoms can significantly influence a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and bioavailability.[3][4][5] The hydrochloride salt form is often utilized to improve the compound's stability and handling characteristics.[3] A thorough understanding of its solubility in various organic solvents is crucial for its effective use in synthesis, purification, and formulation development.

This technical guide provides a comprehensive overview of the solubility characteristics of 3,3-Difluorocyclopentanamine hydrochloride, detailed experimental protocols for solubility determination, and an exploration of its role in drug discovery.

Expected Solubility Profile

Table 1: Expected Qualitative Solubility of 3,3-Difluorocyclopentanamine Hydrochloride in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Protic Polar Solvents | Methanol, Ethanol, Isopropanol | High to Moderate | These solvents have high dielectric constants and can form hydrogen bonds, effectively solvating both the ammonium cation and the chloride anion.[9] |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | These solvents have high polarity and can solvate cations well, though their ability to solvate anions is weaker than protic solvents.[10] |

| Aprotic, Less Polar Solvents | Acetone, Ethyl Acetate | Low to Very Low | These solvents have lower dielectric constants and are less effective at solvating charged species.[9] |

| Nonpolar Solvents | Hexane, Toluene, Diethyl Ether | Very Low to Insoluble | These solvents lack the polarity to overcome the lattice energy of the ionic salt.[6][7] |

Factors Influencing Solubility

Several factors can influence the solubility of 3,3-Difluorocyclopentanamine hydrochloride in organic solvents:

-

Solvent Polarity and Dielectric Constant : Higher polarity and dielectric constants generally favor the dissolution of ionic compounds.[11]

-

Hydrogen Bonding Capability : Protic solvents that can act as hydrogen bond donors are particularly effective at solvating the chloride anion.[8]

-

Temperature : The solubility of most solids in liquids increases with temperature, although the extent of this effect is solvent-dependent.

-

Presence of Water : Trace amounts of water in an organic solvent can significantly increase the solubility of an amine salt due to the high polarity of water.[11]

-

Ion Pairing : In less polar solvents, the cation and anion may exist as an ion pair, which can affect solubility.[12]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the thermodynamic solubility of 3,3-Difluorocyclopentanamine hydrochloride in an organic solvent. This method, often referred to as the shake-flask method, is considered the gold standard for thermodynamic solubility measurement.[13][14]

Materials and Equipment:

-

3,3-Difluorocyclopentanamine hydrochloride

-

Organic solvent of interest (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or vortex mixer

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3,3-Difluorocyclopentanamine hydrochloride to a scintillation vial. The excess solid should be visually apparent.

-

Add a known volume of the organic solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Separation:

-

After the equilibration period, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vial at a high speed to ensure complete separation of the solid from the supernatant.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of 3,3-Difluorocyclopentanamine hydrochloride.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of 3,3-Difluorocyclopentanamine hydrochloride of known concentrations.

-

Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.

-

Calculate the solubility in the original solvent, taking into account the dilution factor.

-

Visualization of Experimental Workflow

Caption: Workflow for determining the thermodynamic solubility of 3,3-Difluorocyclopentanamine hydrochloride.

Role in Drug Discovery and Development

3,3-Difluorocyclopentanamine hydrochloride serves as a valuable building block in the design and synthesis of novel drug candidates, particularly those targeting the central nervous system.[1] The introduction of gem-difluoro groups can modulate the basicity of the amine, which in turn can influence properties like pKa and Pgp-mediated efflux, a key consideration for CNS drug penetration.[4] Fluorination can also enhance metabolic stability and improve the overall pharmacokinetic profile of a compound.[5][15][16]

While specific signaling pathways modulated by compounds derived from 3,3-Difluorocyclopentanamine hydrochloride are proprietary to the developing entities, its use as a key intermediate suggests its incorporation into molecules designed to interact with various CNS targets such as neurotransmitter receptors or enzymes. The unique conformational constraints and electronic properties imparted by the difluorocyclopentyl moiety can lead to improved potency and selectivity for the target protein.

Visualization of Role in Drug Discovery

Caption: The role of 3,3-Difluorocyclopentanamine hydrochloride as a building block in the drug discovery pipeline.

References

- 1. 3,3-Difluorocyclopentanamine hydrochloride [myskinrecipes.com]

- 2. 3,3-Difluorocyclopentanamine hydrochloride [myskinrecipes.com]

- 3. China 3,3-Difluorocyclobutanamine Hydrochloride丨CAS 637031-93-7 Manufacturers Suppliers Factory [leapchem.com]

- 4. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. echemi.com [echemi.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. quora.com [quora.com]

- 10. pharmatutor.org [pharmatutor.org]

- 11. aei.pitt.edu [aei.pitt.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scispace.com [scispace.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. eurekaselect.com [eurekaselect.com]

- 16. researchgate.net [researchgate.net]

Technical Guide: Enantiomeric Purity of (R)-3,3-Difluorocyclopentanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3,3-Difluorocyclopentanamine hydrochloride is a critical chiral building block in the synthesis of various pharmaceutical agents. Its stereochemical purity is paramount as the biological activity and safety of the final active pharmaceutical ingredient (API) can be significantly influenced by the enantiomeric composition. This technical guide provides an in-depth overview of the analytical methodologies for determining the enantiomeric purity of (R)-3,3-Difluorocyclopentanamine hydrochloride. It details experimental protocols for chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC) after derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents. Furthermore, this guide presents a framework for data interpretation and visualization to ensure robust and reliable assessment of enantiomeric excess.

Introduction

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1] (R)-3,3-Difluorocyclopentanamine hydrochloride, with its gem-difluoro functionality and a chiral amine center, represents a valuable synthon in medicinal chemistry. The stereochemistry of the amine group is crucial, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Therefore, the accurate determination of enantiomeric purity is a critical quality control step in the drug development process.

This guide outlines the primary analytical techniques for assessing the enantiomeric excess (e.e.) of (R)-3,3-Difluorocyclopentanamine hydrochloride, providing detailed experimental protocols and data presentation formats.

Analytical Methodologies for Enantiomeric Purity Determination

The determination of enantiomeric purity of chiral amines like (R)-3,3-Difluorocyclopentanamine hydrochloride can be accomplished through several advanced analytical techniques. The most common and reliable methods include chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC) following derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy with the use of chiral solvating agents (CSAs).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Experimental Protocol: Chiral HPLC

-

Instrumentation: A standard HPLC system equipped with a UV detector is typically sufficient.

-

Chiral Column Selection: The choice of the chiral stationary phase is critical. For primary amines, polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) or cyclodextrin-based columns are often effective.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used. A small amount of an amine additive (e.g., diethylamine or trifluoroacetic acid) may be required to improve peak shape and resolution.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of (R)-3,3-Difluorocyclopentanamine hydrochloride and dissolve it in 10 mL of the mobile phase to prepare a stock solution.

-

Prepare a racemic standard of 3,3-Difluorocyclopentanamine hydrochloride for system suitability testing and to confirm the elution order of the enantiomers.

-

-

Chromatographic Conditions (Example):

-

Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

-

Data Presentation: Chiral HPLC Results

| Parameter | (R)-enantiomer | (S)-enantiomer |

| Retention Time (min) | 12.5 | 14.2 |

| Peak Area | 998,500 | 1,500 |

| Enantiomeric Excess (%) | 99.7% | - |

Note: The retention times and peak areas are hypothetical and serve as an example.

Chiral Gas Chromatography (GC) after Derivatization

For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity. Since primary amines can exhibit poor peak shapes in GC, derivatization is often necessary to improve their chromatographic behavior and enhance enantioselectivity on a chiral stationary phase.

Experimental Protocol: Chiral GC

-

Derivatization Agent: A common choice for derivatizing amines is trifluoroacetic anhydride (TFAA), which converts the amine into a more volatile and less polar trifluoroacetamide derivative.

-

Derivatization Procedure:

-

Dissolve approximately 5 mg of (R)-3,3-Difluorocyclopentanamine hydrochloride in 1 mL of a suitable solvent (e.g., dichloromethane).

-

Add 100 µL of trifluoroacetic anhydride.

-

Heat the mixture at 60 °C for 30 minutes.

-

Evaporate the solvent and excess reagent under a stream of nitrogen.

-

Reconstitute the residue in 1 mL of hexane for GC analysis.

-

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Chiral Column Selection: A cyclodextrin-based chiral capillary column (e.g., Chiraldex® G-TA) is often suitable for separating derivatized amines.

-

GC Conditions (Example):

-

Column: Chiraldex® G-TA (30 m x 0.25 mm, 0.12 µm)

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Injector Temperature: 250 °C

-

Oven Temperature Program: 100 °C (hold 2 min), ramp to 180 °C at 5 °C/min, hold 5 min

-

Detector Temperature: 280 °C (FID)

-

Data Presentation: Chiral GC Results

| Parameter | (R)-enantiomer derivative | (S)-enantiomer derivative |

| Retention Time (min) | 15.8 | 16.5 |

| Peak Area | 995,000 | 5,000 |

| Enantiomeric Excess (%) | 99.0% | - |

Note: The retention times and peak areas are hypothetical and serve as an example.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy can be a powerful tool for determining enantiomeric excess without the need for chromatographic separation. The addition of a chiral solvating agent (CSA) to a solution of the analyte can lead to the formation of diastereomeric complexes, which may exhibit distinct chemical shifts in the NMR spectrum.

Experimental Protocol: NMR with CSA

-

Chiral Solvating Agent (CSA): For amines, common CSAs include (R)-(-)- or (S)-(+)-1,1'-Bi-2-naphthol (BINOL) derivatives or chiral acids like (R)- or (S)-Mandelic acid.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of (R)-3,3-Difluorocyclopentanamine hydrochloride in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).

-

Acquire a standard ¹H or ¹⁹F NMR spectrum.

-

Add a molar equivalent of the chosen CSA to the NMR tube.

-

Acquire another NMR spectrum and look for the splitting of signals corresponding to the protons or fluorine atoms near the chiral center.

-

-

NMR Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

Data Analysis: The enantiomeric excess is calculated from the integration of the separated signals corresponding to the two diastereomeric complexes.

Data Presentation: NMR with CSA Results

| Nucleus | Signal of (R)-enantiomer complex (ppm) | Signal of (S)-enantiomer complex (ppm) | Integral Ratio | Enantiomeric Excess (%) |

| ¹H (e.g., CH-NH₂) | 3.52 | 3.55 | 99.5 : 0.5 | 99.0% |

| ¹⁹F | -58.3 | -58.5 | 99.6 : 0.4 | 99.2% |

Note: The chemical shifts and integral ratios are hypothetical and serve as an example.

Visualization of Experimental Workflows

To provide a clear understanding of the analytical processes, the following diagrams illustrate the workflows for chiral HPLC and chiral GC analysis.

Caption: Workflow for Chiral HPLC Analysis.

Caption: Workflow for Chiral GC Analysis after Derivatization.

Conclusion

The determination of the enantiomeric purity of (R)-3,3-Difluorocyclopentanamine hydrochloride is a critical aspect of quality control in pharmaceutical development. This guide has detailed three robust analytical methodologies: chiral HPLC, chiral GC after derivatization, and NMR with chiral solvating agents. The choice of method will depend on available instrumentation, sample throughput requirements, and the desired level of sensitivity and accuracy. It is essential that the selected method is properly validated according to regulatory guidelines to ensure the quality and safety of the final drug product. The provided experimental protocols and data presentation formats offer a comprehensive framework for researchers and scientists to develop and implement reliable methods for the enantiomeric purity assessment of this important chiral building block.

References

The Prospective Biological Activity Screening of 3,3-Difluorocyclopentanamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for the biological activity screening of 3,3-difluorocyclopentanamine derivatives. As of the latest literature review, specific and comprehensive biological activity data for this class of compounds is not extensively available in the public domain. Therefore, this guide presents a prospective screening strategy based on the potential therapeutic applications of structurally related compounds, particularly in the realm of Central Nervous System (CNS) disorders. The experimental protocols and data tables are representative examples to guide future research.

Introduction

The 3,3-difluorocyclopentanamine scaffold is a valuable building block in medicinal chemistry. The geminal difluoro group can enhance metabolic stability, modulate pKa, and influence conformational preferences, making it an attractive moiety for the design of novel therapeutic agents. While 3,3-difluorocyclopentanamine hydrochloride is recognized as a key intermediate in the synthesis of pharmaceuticals, particularly for CNS disorders, a systematic exploration of the biological activities of its derivatives is yet to be widely reported.[1] This guide outlines a potential workflow for the comprehensive biological activity screening of novel 3,3-difluorocyclopentanamine derivatives, with a focus on CNS-related targets.

Hypothetical Screening Cascade for CNS Targets

Given the precedent for related cyclopentanamine structures in CNS drug discovery, a logical starting point for screening 3,3-difluorocyclopentanamine derivatives is a panel of CNS-relevant targets. A hypothetical screening cascade is presented below, beginning with broad primary screens and progressing to more specific functional and secondary assays.

Diagram: Hypothetical Screening Workflow

Caption: A logical workflow for the screening of 3,3-difluorocyclopentanamine derivatives.

Data Presentation: Representative Data

The following table illustrates how quantitative data from primary and secondary screens could be structured. The data presented here is purely hypothetical and for illustrative purposes.

| Compound ID | Target | Assay Type | IC50 (nM) | EC50 (nM) | % Inhibition @ 10 µM |

| DFC-001 | Dopamine Transporter (DAT) | [³H]WIN 35,428 Binding | 150 | - | 85 |

| DFC-001 | Serotonin Transporter (SERT) | [³H]Citalopram Binding | >10,000 | - | 5 |

| DFC-001 | Norepinephrine Transporter (NET) | [³H]Nisoxetine Binding | 2,500 | - | 30 |

| DFC-001 | Dopamine Transporter (DAT) | Neurotransmitter Uptake | 250 | - | 75 |

| DFC-002 | D2 Dopamine Receptor | [³H]Spiperone Binding | 75 | - | 92 |

| DFC-002 | D2 Dopamine Receptor | cAMP Assay | - | 120 (Antagonist) | - |

| DFC-003 | GABA-A Receptor | [³H]Muscimol Binding | 5,000 | - | 20 |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and data interpretation. Below are representative protocols for assays relevant to CNS targets.

Radioligand Binding Assay for Dopamine Transporter (DAT)

-

Objective: To determine the binding affinity of test compounds for the dopamine transporter.

-

Materials:

-

Cell membranes from HEK293 cells stably expressing human DAT.

-

[³H]WIN 35,428 (radioligand).

-

GBR 12909 (non-specific binding control).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Test compounds (3,3-difluorocyclopentanamine derivatives).

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound dilution, and 50 µL of [³H]WIN 35,428 (final concentration ~1 nM).

-

For total binding, add 50 µL of assay buffer instead of the test compound. For non-specific binding, add 50 µL of GBR 12909 (final concentration ~10 µM).

-

Initiate the binding reaction by adding 50 µL of cell membrane suspension (final concentration 10-20 µg protein/well).

-

Incubate for 60 minutes at 4°C.

-

Terminate the assay by rapid filtration through a GF/B filter plate using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Quantify radioactivity using a scintillation counter.

-

Calculate specific binding and determine the IC50 values for the test compounds.

-

Neurotransmitter Transporter Uptake Assay

-

Objective: To functionally assess the inhibition of dopamine uptake by test compounds.

-

Materials:

-

Procedure:

-

Plate the DAT-expressing HEK293 cells in a 96-well, black-walled, clear-bottom plate and culture overnight.

-

Remove the culture medium and wash the cells with HBSS.

-

Add HBSS containing various concentrations of the test compounds to the wells and incubate for 10-20 minutes at 37°C.

-

Add the fluorescent neurotransmitter substrate to all wells.

-

Immediately begin monitoring the fluorescence intensity using a bottom-read fluorescence plate reader in kinetic mode for 30 minutes.[2]

-

The rate of fluorescence increase corresponds to the rate of neurotransmitter uptake.

-

Calculate the rate of uptake for each compound concentration and determine the IC50 value.

-

Potential Signaling Pathway Modulation

Should a derivative be identified as a modulator of a G-protein coupled receptor (GPCR), understanding the downstream signaling pathway is critical. For instance, a D2 dopamine receptor antagonist would be expected to modulate the Gi signaling cascade.

Diagram: Representative Gi-Coupled GPCR Signaling Pathway

Caption: A simplified Gi-coupled GPCR signaling pathway, potentially modulated by a D2 antagonist.

Conclusion

While the biological landscape of 3,3-difluorocyclopentanamine derivatives remains largely uncharted, their synthetic accessibility and the advantageous properties of the gem-difluoro motif make them a compelling class of compounds for drug discovery. The systematic screening approach outlined in this guide, focusing on therapeutically relevant targets and employing a cascade of robust in vitro assays, provides a clear roadmap for elucidating their biological potential. Future research in this area is warranted and could lead to the discovery of novel chemical entities with significant therapeutic promise.

References

- 1. moleculardevices.com [moleculardevices.com]

- 2. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 3. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. moleculardevices.com [moleculardevices.com]

- 5. pdf.medicalexpo.com [pdf.medicalexpo.com]

Structural and Conformational Analysis of 3,3-Difluorocyclopentanamine: A Theoretical Overview

A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific experimental or computational studies on the structural and conformational analysis of 3,3-Difluorocyclopentanamine. While this molecule is available commercially and is noted as an intermediate in pharmaceutical synthesis, detailed characterization of its three-dimensional structure and conformational dynamics has not been published.

This guide, therefore, provides a theoretical framework for understanding the likely structural and conformational properties of 3,3-Difluorocyclopentanamine, drawing upon established principles of stereochemistry and the known effects of fluorine and amine substituents on cyclic systems.

Introduction to 3,3-Difluorocyclopentanamine

3,3-Difluorocyclopentanamine is a substituted cyclopentane derivative with the chemical formula C₅H₉F₂N. Its structure consists of a five-membered cyclopentane ring where two fluorine atoms are attached to the same carbon atom (C3) in a geminal arrangement, and an amine group is attached to another carbon atom (C1). The presence of the gem-difluoro group and the amino group is expected to significantly influence the conformational preferences of the cyclopentane ring.

General Principles of Cyclopentane Conformation

Unlike the more rigid cyclohexane ring, cyclopentane is a highly flexible molecule. A planar conformation is energetically unfavorable due to significant torsional strain from eclipsing C-H bonds. To alleviate this strain, the cyclopentane ring puckers out of planarity. The two most common puckered conformations are the envelope (Cₛ symmetry) and the half-chair (C₂ symmetry).[1][2]

In the envelope conformation, four of the carbon atoms are coplanar, while the fifth is out of the plane. In the half-chair conformation, three carbons are coplanar, with one atom above and one below the plane. The energy barrier between these conformations is very low, leading to a rapid interconversion process known as pseudorotation.

Caption: Idealized puckered conformations of cyclopentane.

Predicted Effects of Substituents on 3,3-Difluorocyclopentanamine

The presence of the gem-difluoro and amino groups on the cyclopentane ring will introduce steric and electronic effects that influence the equilibrium between the various puckered conformations.

The Gem-Difluoro Group at C3

The C(sp³)-F bond is highly polarized and has a significant steric demand. The gem-difluoro substitution at the C3 position is expected to have the following effects:

-

Preference for Puckering at C3: To minimize steric interactions and unfavorable dipole-dipole interactions, the C3 carbon may preferentially occupy a puckered position (the "flap" of the envelope or one of the out-of-plane positions in the half-chair).

-

Gauche Effect: The interaction between the fluorine atoms and adjacent protons or the amino group will be governed by the gauche effect, where a gauche arrangement is often preferred over an anti arrangement due to hyperconjugative interactions.

-

Inductive Effects: The high electronegativity of the fluorine atoms will withdraw electron density from the ring, potentially affecting the pKa of the amino group.

The Amino Group at C1

The amino group is also a sterically demanding substituent. Its preferred orientation (axial vs. equatorial-like) will depend on the overall conformational landscape of the ring.

-

Steric Hindrance: The amino group will seek to occupy a position that minimizes steric clashes with the gem-difluoro group and the hydrogen atoms on the ring.

-

Intramolecular Hydrogen Bonding: Depending on the conformation, there might be a possibility of intramolecular hydrogen bonding between the amino group and the fluorine atoms, which could stabilize certain conformations.

Hypothetical Conformational Analysis Workflow

To definitively determine the structural and conformational properties of 3,3-Difluorocyclopentanamine, a combination of computational modeling and experimental techniques would be required.

Caption: A typical workflow for conformational analysis.

Computational Modeling

-

Conformational Search: A systematic search of the potential energy surface using molecular mechanics or semi-empirical methods to identify low-energy conformers.

-

Quantum Mechanical Calculations: High-level density functional theory (DFT) calculations to optimize the geometries and calculate the relative energies of the identified conformers. This would provide data on bond lengths, bond angles, and dihedral angles.

Experimental Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: To determine the chemical environment of the protons and carbons in the molecule.

-

¹⁹F NMR: To directly observe the fluorine environments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space interactions between protons, which can provide crucial information about the spatial arrangement of atoms and thus the preferred conformation.

-

Variable Temperature NMR: To study the dynamics of conformational interconversion.

-

-

X-ray Crystallography:

-

If a suitable single crystal of 3,3-Difluorocyclopentanamine or a salt thereof can be obtained, X-ray diffraction would provide the most definitive information about its solid-state conformation, including precise bond lengths and angles.

-

Conclusion

While a detailed, data-rich analysis of 3,3-Difluorocyclopentanamine is not currently possible due to a lack of published research, established principles of conformational analysis allow for a reasoned prediction of its structural behavior. The interplay between the puckered cyclopentane ring and the steric and electronic demands of the gem-difluoro and amino substituents likely results in a complex conformational landscape. Definitive characterization of this molecule awaits dedicated computational and experimental investigation.

References

The Influence of Gem-Difluorination on Cyclopentanamine Basicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significant role of geminal difluorination on the basicity of the cyclopentanamine scaffold. The introduction of a difluoromethylene (CF2) group into organic molecules is a powerful strategy in medicinal chemistry to modulate various physicochemical properties, including basicity (pKa), which in turn affects a compound's pharmacokinetic and pharmacodynamic profile.[1] This document provides a comprehensive overview of the underlying principles, quantitative data, experimental methodologies, and the stereoelectronic effects governing this phenomenon.

Quantitative Impact on Basicity (pKa)

The primary effect of introducing highly electronegative fluorine atoms is the withdrawal of electron density through the sigma bond framework (inductive effect).[2] In the case of gem-difluorination on the cyclopentyl ring, this inductive effect decreases the electron density on the nitrogen atom of the amine. This reduction in electron density makes the lone pair of electrons on the nitrogen less available for protonation, thereby decreasing the basicity of the amine. This is quantitatively observed as a lowering of the pKa value of the conjugate acid.

| Compound Name | Structure | pKa (Conjugate Acid) | Notes |

| Cyclopentanamine | C₅H₁₁N | 10.65[4][5] | Experimental value |

| 2,2-Difluorocyclopentanamine | C₅H₉F₂N | ~10.15 - 10.35 | Estimated based on inductive effects[3] |

| 3,3-Difluorocyclopentanamine | C₅H₉F₂N | ~10.15 - 10.35 | Estimated based on inductive effects[3] |

Experimental Protocols

Synthesis of 3,3-Difluorocyclopentanamine

A common route to the synthesis of cyclic amines is the reductive amination of the corresponding ketone.[6][7][8] The following protocol outlines a plausible synthesis of 3,3-difluorocyclopentanamine from the commercially available 3,3-difluorocyclopentanone.

Step 1: Reductive Amination of 3,3-Difluorocyclopentanone

This procedure is adapted from general reductive amination protocols.[6][7]

Materials:

-

3,3-Difluorocyclopentanone

-

Ammonia (e.g., 7N solution in methanol)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (anhydrous)

-

Glacial acetic acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 3,3-difluorocyclopentanone (1.0 eq) in anhydrous methanol, add a solution of ammonia in methanol (10-20 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for 30-60 minutes to allow for the formation of the intermediate imine.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the cooled solution. Caution: NaBH₃CN is toxic and should be handled with appropriate safety precautions.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Partition the residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer two more times with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,3-difluorocyclopentanamine.

-

The crude product can be purified by distillation or column chromatography on silica gel.

Determination of pKa by Potentiometric Titration

The following is a general protocol for the determination of the pKa of an amine hydrochloride salt by potentiometric titration.

Materials and Equipment:

-

Amine hydrochloride salt (e.g., 3,3-difluorocyclopentanamine HCl)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized, CO₂-free water

-

pH meter with a combination pH electrode

-

Calibrated burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standard pH buffers (e.g., pH 4, 7, and 10)

Procedure:

-

Calibrate the pH meter using standard buffer solutions according to the manufacturer's instructions.

-

Accurately weigh a sample of the amine hydrochloride salt and dissolve it in a known volume of CO₂-free deionized water in a beaker to create a solution of known concentration (e.g., 0.01 M).

-

Place the beaker on a magnetic stirrer and immerse the pH electrode into the solution, ensuring the electrode tip does not contact the stir bar.

-

Record the initial pH of the solution.

-

Begin the titration by adding small, precise increments of the standardized NaOH solution from the burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue adding the titrant in small increments, particularly near the equivalence point where the pH changes most rapidly.

-

Continue the titration well past the equivalence point.

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point (the point at which half of the amine has been neutralized). This can be determined from the graph or by calculating the first derivative of the titration curve to find the equivalence point, and then finding the pH at half of that volume.

Visualizing the Underlying Principles

The following diagrams illustrate the key concepts and workflows related to the effect of gem-difluorination on cyclopentanamine basicity.

Caption: Logical flow of gem-difluorination's effect on basicity.

Caption: Experimental workflow for pKa determination.

Caption: Stereoelectronic effects of gem-difluorination on basicity.

Stereoelectronic and Conformational Effects

Beyond the simple inductive effect, gem-difluorination also imparts significant stereoelectronic effects that influence the conformation of the cyclopentyl ring and, consequently, the basicity of the amine.

The cyclopentane ring is not planar and exists in a dynamic equilibrium of envelope and twist conformations. The introduction of a CF₂ group can influence the conformational preference of the ring. More importantly, in the protonated state, there is a notable electrostatic attraction between the partially negative fluorine atoms and the positively charged ammonium group.[9][10][11] This interaction can favor a gauche relationship between the C-F bonds and the C-N bond, a phenomenon sometimes referred to as a "double gauche effect" in analogous acyclic systems.[9][10][11]

This conformational constraint can stabilize the protonated form of the amine, but it also influences the accessibility of the nitrogen's lone pair for protonation. The strong electron-withdrawing nature of the fluorine atoms polarizes the C-F bonds, creating a localized dipole that further reduces the electron density around the nitrogen, making it a weaker base.

Conclusion

The gem-difluorination of cyclopentanamine serves as a clear example of how strategic fluorination can be used to fine-tune the physicochemical properties of a molecule. The strong inductive effect of the two fluorine atoms is the primary driver for the observed decrease in basicity, which is estimated to be a reduction in pKa of 0.3 to 0.5 units. This effect is further modulated by stereoelectronic interactions that can influence the conformation of the cyclopentyl ring. For drug development professionals, understanding and predicting these effects is crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, as the ionization state of a molecule is a key determinant of its biological behavior.

References

- 1. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 2. Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclopentylamine CAS#: 1003-03-8 [m.chemicalbook.com]

- 5. Cyclopentylamine | 1003-03-8 [chemicalbook.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect - PMC [pmc.ncbi.nlm.nih.gov]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Omarigliptin, a Dipeptidyl Peptidase-4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of Omarigliptin (MK-3102), a long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor. Omarigliptin is a therapeutic agent developed for the management of type 2 diabetes mellitus. This document details its molecular interactions, signaling pathways, and relevant quantitative data from preclinical and clinical studies, along with the experimental protocols used to elucidate its activity.

Introduction to Omarigliptin and the Role of DPP-4

Omarigliptin is a competitive and reversible inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1] DPP-4 is a serine exopeptidase that plays a critical role in glucose homeostasis by inactivating incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These incretins are released from the gut in response to food intake and potentiate glucose-stimulated insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells. The rapid degradation of incretins by DPP-4 limits their therapeutic potential in managing hyperglycemia.

Mechanism of Action of Omarigliptin

The primary mechanism of action of Omarigliptin is the potent and selective inhibition of the DPP-4 enzyme.[1] By binding to the active site of DPP-4, Omarigliptin prevents the cleavage of GLP-1 and GIP, thereby increasing their circulating concentrations and prolonging their activity.[1] This enhancement of the incretin system leads to several downstream effects that contribute to improved glycemic control:

-

Increased Insulin Secretion: Elevated levels of active GLP-1 and GIP stimulate the pancreas to release more insulin in a glucose-dependent manner. This means that insulin secretion is augmented primarily when blood glucose levels are high, reducing the risk of hypoglycemia.[1]

-

Suppressed Glucagon Secretion: Increased incretin levels also lead to the suppression of glucagon secretion from pancreatic α-cells.[1] Glucagon is a hormone that raises blood glucose levels by promoting hepatic glucose production. By reducing glucagon levels, Omarigliptin helps to decrease the liver's output of glucose.

-

Delayed Gastric Emptying and Reduced Appetite: While not the primary mechanism, the potentiation of GLP-1 can also lead to delayed gastric emptying and a centrally-mediated reduction in appetite, which can contribute to better overall glycemic control and potential weight management.

Signaling Pathway of DPP-4 Inhibition by Omarigliptin

Quantitative Data

In Vitro Potency and Selectivity

The following table summarizes the in vitro inhibitory activity of Omarigliptin against the DPP-4 enzyme and its selectivity over other related proteases.

| Parameter | Value | Reference |

| IC50 (DPP-4) | 1.6 nM | [2] |

| Ki (DPP-4) | 0.8 nM | [2] |

| Selectivity (IC50) | > 67 µM for other proteases (QPP, FAP, PEP, DPP8, DPP9) | [2] |

Preclinical Pharmacokinetics

The pharmacokinetic profile of Omarigliptin has been characterized in several preclinical species, demonstrating properties suitable for once-weekly dosing.

| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Terminal Half-life (h) | Oral Bioavailability (%) | Reference |

| Rat (Sprague-Dawley) | 0.9 - 1.1 | 0.8 - 1.3 | ~11 - 22 | ~100 | [2] |

| Dog (Beagle) | 0.9 - 1.1 | 0.8 - 1.3 | ~11 - 22 | ~100 | [2] |

Clinical Efficacy

Clinical trials have demonstrated the efficacy of Omarigliptin in improving glycemic control in patients with type 2 diabetes. The following table presents key results from a Phase 3 study comparing once-weekly Omarigliptin to once-daily Sitagliptin.

| Parameter | Omarigliptin (25 mg once-weekly) | Sitagliptin (100 mg once-daily) | p-value | Reference |

| Baseline Mean HbA1c (%) | ~8.0 | ~8.0 | - | |

| Mean Change in HbA1c from Baseline at Week 24 (%) | -0.47 | -0.43 | 0.334 (non-inferior) | |

| Patients Achieving HbA1c < 7.0% at Week 24 (%) | 51 | 49 | 0.334 | |

| Common Adverse Events (%) | Diarrhea (0.9), Influenza (0.3) | Diarrhea (2.8) | - |

Experimental Protocols

DPP-4 Inhibition Assay

The in vitro inhibitory activity of compounds against DPP-4 is typically determined using a fluorescence-based assay. The following is a general protocol representative of those used in the screening and characterization of DPP-4 inhibitors.

Objective: To determine the concentration of an inhibitor required to reduce the activity of recombinant human DPP-4 by 50% (IC50).

Materials:

-

Recombinant human DPP-4 enzyme

-

Fluorogenic substrate (e.g., Gly-Pro-AMC)

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

-

Test compound (Omarigliptin) and positive control (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound and positive control in Assay Buffer.

-

Dilute the recombinant DPP-4 enzyme to the desired working concentration in Assay Buffer.

-

Prepare the substrate solution in Assay Buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to triplicate wells:

-

Test Wells: 10 µL of diluted test compound, 30 µL of Assay Buffer, and 10 µL of diluted DPP-4 enzyme.

-

Positive Control Wells: 10 µL of diluted positive control, 30 µL of Assay Buffer, and 10 µL of diluted DPP-4 enzyme.

-

100% Activity Wells: 10 µL of solvent, 30 µL of Assay Buffer, and 10 µL of diluted DPP-4 enzyme.

-

Background Wells: 10 µL of solvent and 40 µL of Assay Buffer.

-

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 10-15 minutes.

-

-

Reaction Initiation:

-

Add 50 µL of the substrate solution to all wells to initiate the enzymatic reaction.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader.

-

-

Data Analysis:

-

Subtract the average fluorescence of the background wells from all other wells.

-

Calculate the percent inhibition for each concentration of the test compound relative to the 100% activity control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Preclinical Pharmacokinetic Study

The following protocol outlines a general procedure for evaluating the pharmacokinetic properties of a test compound in a preclinical model, such as the rat.

Objective: To determine the pharmacokinetic parameters (clearance, volume of distribution, half-life, and oral bioavailability) of a test compound following intravenous and oral administration.

Animals: Male Sprague-Dawley rats.

Procedure:

-

Dosing:

-

Intravenous (IV) Administration: Administer the test compound formulated in a suitable vehicle (e.g., saline) as a bolus dose via a cannulated vein (e.g., femoral vein).

-

Oral (PO) Administration: Administer the test compound formulated in a suitable vehicle via oral gavage.

-

-

Blood Sampling:

-

Collect serial blood samples from a cannulated artery or by another appropriate method at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose).

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA).

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -70°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the test compound in plasma.

-

Analyze the plasma samples to determine the concentration of the test compound at each time point.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis software to calculate the pharmacokinetic parameters from the plasma concentration-time data, including:

-

Area under the curve (AUC)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Terminal half-life (t1/2)

-

Maximum concentration (Cmax) and time to maximum concentration (Tmax) for oral administration.

-

-

Calculate the oral bioavailability (F) using the formula: F (%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

-

Experimental Workflow Diagram

References

In Silico Modeling of 3,3-Difluorocyclopentanamine Hydrochloride Interactions: A Technical Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract